molecular formula C24H20ClN3O3S B6539358 3-(2-chlorophenyl)-5-methyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1060251-83-3

3-(2-chlorophenyl)-5-methyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B6539358
CAS No.: 1060251-83-3
M. Wt: 466.0 g/mol
InChI Key: RDJXALZKZRMFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-oxazole-carboxamide class, characterized by a central isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The carboxamide moiety at the 4-position is linked to a phenyl ring, which is further functionalized with a thiophen-2-ylmethyl carbamoyl group. The presence of chlorine enhances lipophilicity and metabolic stability, while the thiophene group may influence electronic properties and binding interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-15-22(23(28-31-15)19-6-2-3-7-20(19)25)24(30)27-17-10-8-16(9-11-17)13-21(29)26-14-18-5-4-12-32-18/h2-12H,13-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXALZKZRMFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on immunomodulatory effects, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C21H21ClN2O2S
  • Molecular Weight : 400.9 g/mol
  • CAS Number : 1058394-25-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its immunomodulatory properties. Isoxazole derivatives, including this compound, have been noted for their potential to modulate immune responses.

Immunomodulatory Effects

Research indicates that isoxazole derivatives can influence immune functions significantly. For example, a related study on isoxazole derivatives demonstrated that certain compounds inhibited humoral immune responses while stimulating other immune pathways, such as delayed-type hypersensitivity (DTH) responses in vivo .

Key Findings :

  • Inhibition of TNF-alpha Production : The compound has been shown to suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating potential anti-inflammatory properties .
  • Effects on PBMC Proliferation : It inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting a regulatory effect on T-cell activation and proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Caspase Activation : The compound may induce apoptosis through the activation of caspases and modulation of NF-κB signaling pathways in immune cells .
  • Gene Expression Regulation : It has been observed to upregulate certain pro-inflammatory cytokines while downregulating others, indicating a complex interaction with immune signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds within the isoxazole class:

StudyCompoundFindings
5-amino-3-methyl-N-(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamideInhibited humoral immune response and stimulated DTH responses.
Isoxazole derivativesShowed differential effects on gene expression in Caco-2 cells related to inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 1,2-oxazole R1: 2-chlorophenyl; R2: methyl; R3: thiophen-2-ylmethyl C25H20ClN3O3S 490.96 g/mol Carboxamide, thiophene, chloro
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 1,2-oxazole R1: 2-chlorophenyl; R2: methyl; R3: sulfamoylphenyl ethyl C20H18ClN3O4S 440.89 g/mol Carboxamide, sulfonamide, chloro
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-... 1,2-oxazole R1: 2-chlorophenyl; R2: methyl; R3: tetrahydrobenzothiophen C22H22ClN3O3S 444.94 g/mol Carboxamide, benzothiophene, chloro
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenylthiazol-2-yl)carbamothioyl]-... 1,2-oxazole R1: 2,6-dichlorophenyl; R2: methyl; R3: thiazolyl-thioureido C21H14Cl2N4O2S2 506.40 g/mol Thiocarbamoyl, dichloro, thiazole
Rivaroxaban (Reference Drug) Oxazolidinone N/A C19H18ClN3O5S 435.88 g/mol Carboxamide, morpholine, chloro

Key Observations :

  • The target compound’s thiophene-containing side chain distinguishes it from analogs with sulfonamide (e.g., ) or benzothiophene groups (e.g., ). This substitution may enhance π-π stacking or hydrogen-bonding interactions in biological targets.
  • Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound offers moderate steric bulk compared to the 2,6-dichlorophenyl substitution in , which could alter binding pocket accessibility.
  • Carboxamide Linkers : The thiophen-2-ylmethyl carbamoyl group in the target compound introduces conformational flexibility, unlike the rigid tetrahydrobenzothiophene in .

Comparison with Other Syntheses :

  • ’s compound uses a tetrahydrobenzothiophene intermediate, requiring additional hydrogenation steps .
  • employs a thiocarbamoyl group, necessitating thiourea coupling under basic conditions .

Preparation Methods

Enaminone Formation

A substituted acetophenone derivative (e.g., 2-chloroacetophenone) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form the enaminone intermediate.
Reaction Conditions :

  • Reactant : 2-Chloroacetophenone (1.0 equiv), DMF-DMA (1.2 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 12 hours

  • Yield : 85–90%

Cyclization with Hydroxylamine

The enaminone undergoes cyclization with hydroxylamine hydrochloride in aqueous ethanol to form the isoxazole ring.
Reaction Conditions :

  • Reactant : Enaminone (1.0 equiv), NH₂OH·HCl (1.5 equiv)

  • Solvent : Ethanol/Water (4:1)

  • Temperature : 80°C, 6 hours

  • Yield : 78%

Key Analytical Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch of carboxylic acid)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.38 (m, 3H, Ar–H), 2.65 (s, 3H, CH₃)

Carboxylic Acid Activation and Primary Amide Formation

The isoxazole-4-carboxylic acid is activated for coupling with 4-aminophenylacetic acid.

Acid Chloride Formation

Reaction Conditions :

  • Reactant : Isoxazole carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv)

  • Solvent : Dry DCM

  • Temperature : 0°C → RT, 2 hours

  • Yield : 95%

Coupling with 4-Aminophenylacetic Acid

The acid chloride reacts with 4-aminophenylacetic acid in the presence of a base.
Reaction Conditions :

  • Reactant : Acid chloride (1.0 equiv), 4-Aminophenylacetic acid (1.1 equiv)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : THF

  • Temperature : 0°C → RT, 4 hours

  • Yield : 82%

Intermediate Structure :
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamidophenylacetic acid

Introduction of the Thiophen-2-ylmethyl Carbamoyl Group

The secondary amide bond is formed between the phenylacetic acid intermediate and thiophen-2-ylmethylamine using a coupling agent.

Carbodiimide-Mediated Coupling

Reaction Conditions :

  • Reactant : Phenylacetic acid derivative (1.0 equiv), Thiophen-2-ylmethylamine (1.2 equiv)

  • Coupling Agent : EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DMF

  • Temperature : RT, 12 hours

  • Yield : 75%

Alternative Coupling with CMPI

Improved yields are achieved using 2-chloro-1-methylpyridinium iodide (CMPI):
Reaction Conditions :

  • Reactant : Phenylacetic acid (1.0 equiv), Thiophen-2-ylmethylamine (1.5 equiv)

  • Coupling Agent : CMPI (1.5 equiv), Triethylamine (3.0 equiv)

  • Solvent : DCM

  • Temperature : RT, 3 hours

  • Yield : 88%

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.82–7.75 (m, 4H, Ar–H), 7.30 (dd, J = 5.0 Hz, 1H, Thiophene–H), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH)

Optimization and Comparative Analysis

Yield Comparison of Coupling Methods

Coupling AgentSolventTemperatureTime (h)Yield (%)
EDCl/HOBtDMFRT1275
CMPIDCMRT388

CMPI outperforms carbodiimide-based methods due to faster reaction kinetics and reduced racemization.

Purification Strategies

  • Enaminone Intermediate : Recrystallization from ethanol/water (4:1).

  • Final Product : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Challenges and Mitigation

  • Regioselectivity in Isoxazole Formation : Controlled stoichiometry of hydroxylamine ensures 3,5-disubstituted isoxazole dominance.

  • Steric Hindrance in Amide Coupling : Excess amine (1.5 equiv) and polar aprotic solvents (DMF) enhance reactivity .

Q & A

Q. What are the key synthetic routes and characterization methods for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxazole core via cyclization of a β-ketoamide precursor under acidic conditions .
  • Step 2 : Coupling the oxazole-carboxamide moiety to a substituted phenyl group using carbodiimide-mediated amidation .
  • Step 3 : Introducing the thiophen-2-ylmethyl carbamoyl side chain via nucleophilic substitution or reductive amination .

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers confirm the compound’s structural integrity and purity for reproducibility?

  • X-ray crystallography resolves ambiguities in stereochemistry (e.g., oxazole ring orientation) .
  • IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • Elemental analysis (C, H, N, S) ensures stoichiometric consistency with the molecular formula .
  • Thermogravimetric analysis (TGA) detects solvent residues or decomposition during synthesis .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antiviral vs. anti-inflammatory) be resolved?

  • Comparative bioassays : Test the compound against standardized targets (e.g., viral proteases, COX enzymes) under identical conditions .
  • Structural analogs : Synthesize derivatives lacking the thiophene or chlorophenyl groups to isolate pharmacophore contributions .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities for conflicting targets (e.g., viral vs. human proteins) .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Step-specific optimization :
    • Oxazole cyclization : Use microwave-assisted synthesis (80°C, 30 min) to reduce side-product formation .
    • Amidation : Employ HOBt/DMAP catalysis to enhance coupling efficiency from 65% to >85% .
    • Purification : Replace column chromatography with recrystallization (ethanol/water) for scalable isolation .
  • In-line monitoring : Utilize FTIR or ReactIR to track reaction progress and minimize over-reaction .

Q. How to design experiments probing the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., viral polymerases) to measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Cellular imaging : Label the compound with fluorescent tags (e.g., BODIPY) to track subcellular localization in live cells .

Q. How to address conflicting solubility data in different solvent systems?

  • Solvent parameter analysis : Compare Hansen solubility parameters (δD, δP, δH) to identify mismatches (e.g., polar aprotic vs. aromatic solvents) .
  • Co-solvency studies : Test DMSO/water gradients or PEG-based systems to enhance aqueous solubility for in vitro assays .
  • Crystallography : Correlate crystal packing motifs (e.g., π-π stacking) with solubility trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.